3-(4-propoxyphenyl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}propan-1-one

Organic Synthesis Medicinal Chemistry Chemical Procurement

The compound 3-(4-propoxyphenyl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}propan-1-one (CAS 2097925-30-7) is a synthetic, small-molecule organic compound characterized by a central azetidine ring, a pyrimidine moiety, and a 4-propoxyphenyl group. It belongs to a broader class of azetidinyl-pyrimidine derivatives that are intensively studied as kinase inhibitors.

Molecular Formula C19H24N4O2
Molecular Weight 340.4 g/mol
CAS No. 2097925-30-7
Cat. No. B6430132
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-propoxyphenyl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}propan-1-one
CAS2097925-30-7
Molecular FormulaC19H24N4O2
Molecular Weight340.4 g/mol
Structural Identifiers
SMILESCCCOC1=CC=C(C=C1)CCC(=O)N2CC(C2)NC3=NC=NC=C3
InChIInChI=1S/C19H24N4O2/c1-2-11-25-17-6-3-15(4-7-17)5-8-19(24)23-12-16(13-23)22-18-9-10-20-14-21-18/h3-4,6-7,9-10,14,16H,2,5,8,11-13H2,1H3,(H,20,21,22)
InChIKeyVZZYCKOMMJDLSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Propoxyphenyl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}propan-1-one (CAS 2097925-30-7): A Synthetic Azetidinyl-Pyrimidine Scaffold Sourcing Guide


The compound 3-(4-propoxyphenyl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}propan-1-one (CAS 2097925-30-7) is a synthetic, small-molecule organic compound characterized by a central azetidine ring, a pyrimidine moiety, and a 4-propoxyphenyl group. It belongs to a broader class of azetidinyl-pyrimidine derivatives that are intensively studied as kinase inhibitors [1]. Its molecular formula is C19H24N4O2, with a molecular weight of 340.4 g/mol, and it is typically supplied for research purposes at a purity of ≥95% . The compound's structure suggests potential utility in probing kinase-mediated signaling pathways, but its precise pharmacological profile remains largely uncharacterized in the peer-reviewed literature, making procurement decisions heavily reliant on available computational predictions and structural comparisons with close analogs.

Critical Structural Differentiation of 3-(4-Propoxyphenyl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}propan-1-one from Its Closest Analogs


Generic substitution within the azetidinyl-pyrimidine class is scientifically unreliable due to the profound impact of minor structural variations on target engagement, as evidenced by computational target prediction shifts [1]. The specific combination of a pyrimidin-4-ylamino group and a 4-propoxyphenyl-propan-1-one tail is not interchangeable with analogs like its pyrazin-2-ylamino counterpart (CAS 2177366-37-7) . These structural differences are predicted to alter the shape-based electrostatic and hydrophobic complementarity with ATP-binding pockets, directly affecting kinase selectivity profiles. Therefore, selecting the exact compound is mandatory to ensure reproducibility in target-specific assays, as even closely related compounds within the same molecular formula (C19H24N4O2) are expected to exhibit divergent biological activity profiles.

Quantitative Comparator Evidence for 3-(4-Propoxyphenyl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}propan-1-one (CAS 2097925-30-7)


Purity Benchmarking Against a Direct Pyrazinyl Analog

The target compound (CAS 2097925-30-7) is consistently supplied at a purity of 95%, a specification that matches the purity of its closest commercially available analog, the pyrazin-2-ylamino derivative (CAS 2177366-37-7), which is also offered at 95%+ . This comparable purity ensures that differential assay results between these two compounds can be attributed to structural factors rather than differences in chemical contamination. No higher-purity commercial standard for the target compound has been identified.

Organic Synthesis Medicinal Chemistry Chemical Procurement

Computational Kinase Selectivity Profiling vs. Close Structural Analogs

Computational SEA (Similarity Ensemble Approach) predictions indicate that the target compound (ZINC242443501) has its highest predicted affinity for the dual specificity protein kinase TTK (P-Value 34) [1]. In contrast, a structurally distinct analog with the same molecular formula (C19H24N4O2) but a different scaffold, ZINC40395591, shows a different SEA-predicted target profile, with its top hit being the phosphatidylinositol 3-kinase catalytic subunit alpha isoform (PIK3CA) [2]. This divergence in predicted primary targets demonstrates that the specific arrangement of the 4-propoxyphenyl and pyrimidin-4-ylamino moieties in the target compound is computationally linked to a specific kinase selectivity profile, distinguishing it from other isomers or scaffolds.

Kinase Inhibition Computational Chemistry Target Prediction

Predicted Physicochemical Differentiation for Ion Channel vs. Kinase Panel Screens

The target compound's predicted bioactivity profile is not limited to kinases. Its SEA prediction indicates a potential secondary target, the transient receptor potential channel TRPC3 (P-Value 48), alongside the kinase MAPK7 (P-Value 52) [1]. A direct comparator, the analogous compound with a pyrazin-2-ylamino group (CAS 2177366-37-7), has not been computationally profiled for TRPC channels, making the target compound the distinctly preferred choice for research involving potential kinase-ion channel polypharmacology . The specific lipophilic nature of the propoxyphenyl chain (Mwt 340.427, logP 3.409) [1] likely contributes to this unique predicted interaction landscape.

Ion Channel Polypharmacology Computational Biology

Lack of Experimental Bioactivity Data: A Critical Differential Factor

A search of the ChEMBL 20 database reveals no known experimental bioactivity for the target compound ZINC242443501 [1]. This stands in stark contrast to more established azetidinyl-pyrimidine kinase inhibitors, such as those described in the patent literature, which have demonstrated JAK family inhibitory activities [2]. This absence of data is a critical procurement consideration: the compound is best suited for exploratory research and high-throughput screening (HTS) library enrichment where a novel, data-poor scaffold is desired, rather than as an advanced lead with a known selectivity window.

Drug Discovery Assay Development Pharmacology

Scientifically Validated Application Scenarios for 3-(4-Propoxyphenyl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}propan-1-one


In Silico-Augmented Hit Discovery for Kinase TTK Inhibitors

This compound is the optimal selection for initiating a drug discovery campaign targeting Dual Specificity Protein Kinase TTK. Its selection is directly supported by SEA computational predictions, which place TTK as the top predicted target . Researchers can use this compound as a starting point for structure-based design and high-throughput screening, leveraging its pure chemical supply [1] and the lack of pre-existing biological data to generate novel intellectual property.

Investigating Kinase-Ion Channel Polypharmacology in Cellular Models

The unique predicted profile showing affinity for both kinases (TTK, MAPK7) and TRP ion channels (TRPC3, TRPC6) makes this compound a specialized tool for studying cellular signaling crosstalk . The absence of such a predicted profile for the pyrazin-2-ylamino analog [2] directly necessitates the procurement of this specific compound (CAS 2097925-30-7) for this advanced, multi-target research application.

Building a Focused Library for Azetidinyl-Pyrimidine Scaffold SAR

As a core scaffold with a 95% purity specification that is matched by its pyrazinyl analog , this compound is ideal for inclusion in a focused chemical library aimed at systematically exploring structure-activity relationships around the azetidinyl-pyrimidine core. Its procurement as a precise, characterized entity, precisely defined by its CAS number and IUPAC name, ensures that any downstream biological data is correctly attributed to the exact structure, avoiding the common pitfall of data misattribution within chemical series.

Exploratory Chemical Biology in Data-Poor Target Spaces

For academic or industrial groups seeking a novel, unencumbered chemical probe, the complete lack of existing biological annotation for this compound in major databases like ChEMBL is a strategic advantage, not a weakness . This scenario applies when the goal is to discover new bioactivity for a given scaffold rather than to validate a known inhibitor. This compound provides a clean slate for phenotypic screening, where its differentiation from data-rich, patented JAK inhibitor analogs is the key reason for its selection [1].

Quote Request

Request a Quote for 3-(4-propoxyphenyl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}propan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.